molecular formula C12H20N2 B3297169 (2-Amino-2-methylpropyl)(benzyl)methylamine CAS No. 89515-07-1

(2-Amino-2-methylpropyl)(benzyl)methylamine

Cat. No.: B3297169
CAS No.: 89515-07-1
M. Wt: 192.3 g/mol
InChI Key: KEVBULSQPZAIAF-UHFFFAOYSA-N
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Description

(2-Amino-2-methylpropyl)(benzyl)methylamine is an organic compound with the molecular formula C12H20N2 It is a secondary amine, characterized by the presence of both an amino group and a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-methylpropyl)(benzyl)methylamine typically involves the reaction of benzyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the benzyl group, forming the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-methylpropyl)(benzyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-Amino-2-methylpropyl)(benzyl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2-Amino-2-methylpropyl)(benzyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved typically include binding to the active site of enzymes or interacting with receptor sites, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-2-methylpropyl)dimethylamine
  • (2-Amino-2-methylpropyl)ethylamine
  • (2-Amino-2-methylpropyl)phenylamine

Uniqueness

(2-Amino-2-methylpropyl)(benzyl)methylamine is unique due to the presence of both a benzyl group and a secondary amine structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-N-benzyl-1-N,2-dimethylpropane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-12(2,13)10-14(3)9-11-7-5-4-6-8-11/h4-8H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVBULSQPZAIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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